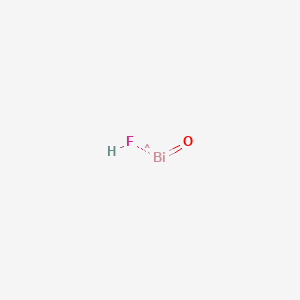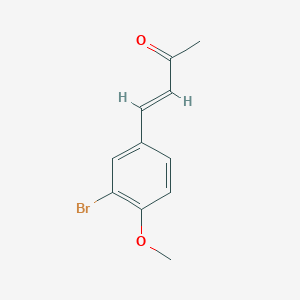
SCANDIUM BORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scandium boride is a compound consisting of scandium and boron. It is known for its exceptional hardness, thermal stability, and resistance to wear. These properties make it a valuable material in various high-performance applications, including coatings and cutting-edge electronic devices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Scandium boride can be synthesized using solid-state techniques. One common method involves mixing boron powder with scandium oxide powder in a 7:1 ratio. This mixture is then heated to approximately 2500°C using a plasma torch or a similar high-temperature source. The resulting product is quenched in cold water and washed with concentrated hydrochloric acid to remove any impurities .
Industrial Production Methods: Industrial production of this compound typically follows similar high-temperature synthesis routes. The use of plasma torches or electric arc furnaces is common to achieve the necessary temperatures for the reaction. The scalability of these methods allows for the production of this compound in larger quantities, suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Scandium boride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique bonding characteristics of boron and scandium.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions often involve hydrogen or other reducing agents to convert this compound into its elemental components.
Substitution: Substitution reactions can occur with halogens or other reactive species, leading to the formation of different boride compounds.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may produce scandium oxide and boron oxide, while reduction can yield elemental scandium and boron.
Applications De Recherche Scientifique
Scandium boride has a wide range of scientific research applications due to its unique properties:
Mécanisme D'action
The mechanism by which scandium boride exerts its effects is primarily related to its electronic structure and bonding characteristics. The covalent bonding between scandium and boron atoms imparts exceptional hardness and thermal stability. These properties are further enhanced by the nanoscale size of this compound particles, which increases their reactivity and surface area .
Comparaison Avec Des Composés Similaires
Titanium Boride: Known for its high hardness and thermal stability, similar to scandium boride.
Zirconium Boride: Exhibits excellent wear resistance and is used in high-temperature applications.
Hafnium Boride: Noted for its high melting point and resistance to oxidation.
Uniqueness of this compound: this compound stands out due to its unique combination of properties, including exceptional hardness, thermal stability, and resistance to wear. Its ability to form stable compounds with a wide range of elements makes it a versatile material for various applications .
Propriétés
Numéro CAS |
12007-34-0 |
|---|---|
Formule moléculaire |
B2Sc |
Poids moléculaire |
66.58 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









